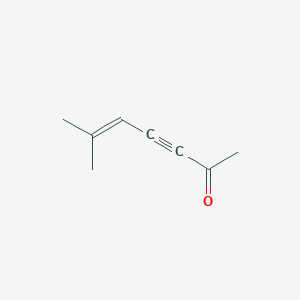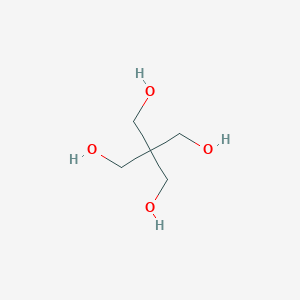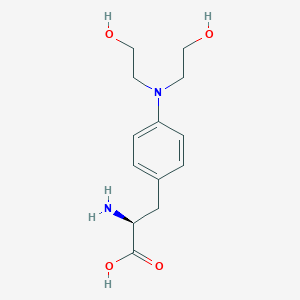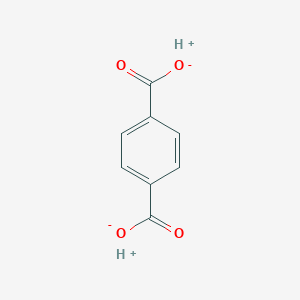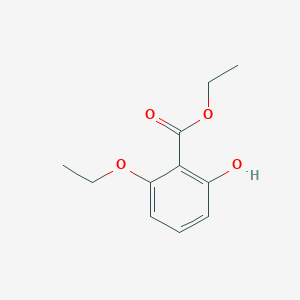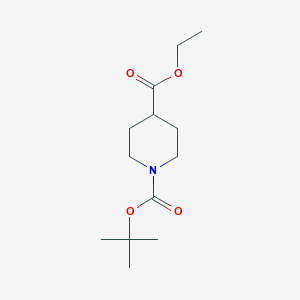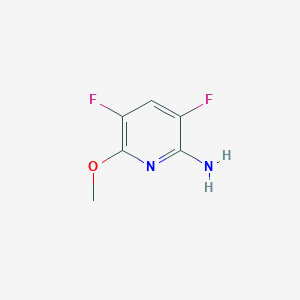
3,5-Difluoro-6-methoxypyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-6-methoxypyridin-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a pyridine derivative and has the chemical formula C6H6F2N2O.
Applications De Recherche Scientifique
3,5-Difluoro-6-methoxypyridin-2-amine has been studied for its potential applications in medicinal chemistry. It has been found to have antimicrobial properties and has been tested against various bacterial and fungal strains. In addition, it has been studied for its potential as an anti-cancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-6-methoxypyridin-2-amine is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes that are involved in cell division and growth. It also induces oxidative stress in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,5-Difluoro-6-methoxypyridin-2-amine has a low toxicity profile and does not cause significant side effects. It has been found to be well-tolerated in animal studies and has not shown any adverse effects on vital organs such as the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,5-Difluoro-6-methoxypyridin-2-amine in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for the study of 3,5-Difluoro-6-methoxypyridin-2-amine. One area of research is to further investigate its potential as an anti-cancer agent. Studies could focus on optimizing its use in combination with other drugs or exploring its use in different types of cancer.
Another area of research is to explore its potential as an antimicrobial agent. Studies could focus on testing its efficacy against different bacterial and fungal strains and optimizing its use in combination with other drugs.
In addition, further studies could be conducted to understand its mechanism of action and to optimize its use in lab experiments.
Conclusion:
In conclusion, 3,5-Difluoro-6-methoxypyridin-2-amine is a chemical compound that has potential applications in the field of medicinal chemistry. It has been studied for its antimicrobial and anti-cancer properties and has been found to have a low toxicity profile. Further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.
Propriétés
Numéro CAS |
141452-93-9 |
|---|---|
Nom du produit |
3,5-Difluoro-6-methoxypyridin-2-amine |
Formule moléculaire |
C6H6F2N2O |
Poids moléculaire |
160.12 g/mol |
Nom IUPAC |
3,5-difluoro-6-methoxypyridin-2-amine |
InChI |
InChI=1S/C6H6F2N2O/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3,(H2,9,10) |
Clé InChI |
YWLKAFGEUTZNTH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=N1)N)F)F |
SMILES canonique |
COC1=C(C=C(C(=N1)N)F)F |
Synonymes |
2-Pyridinamine,3,5-difluoro-6-methoxy-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


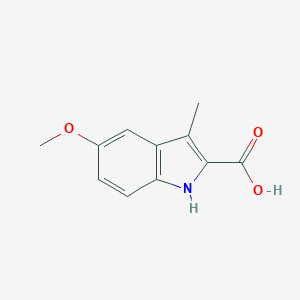
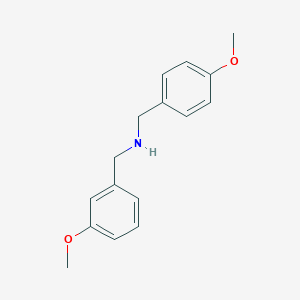
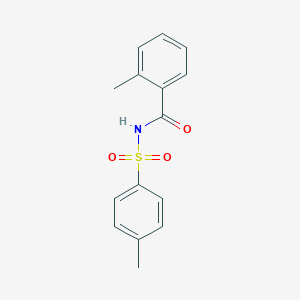
![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)
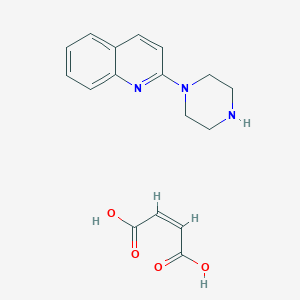
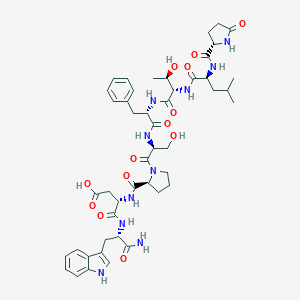
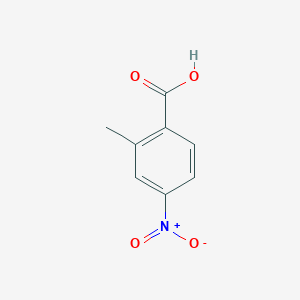
![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)
